Cas no 13553-79-2 (Rifamycin S)

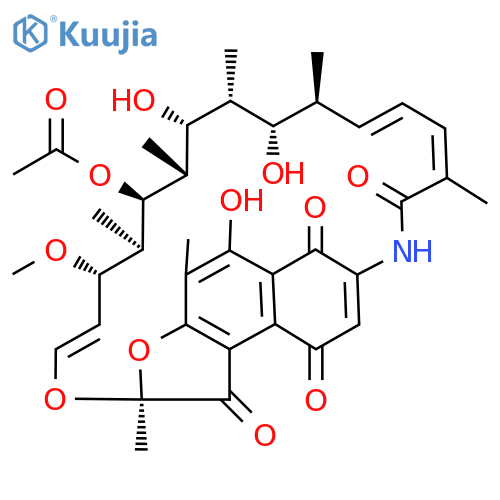

Rifamycin S structure

商品名:Rifamycin S

Rifamycin S 化学的及び物理的性質

名前と識別子

-

- Rifamycin S

- 1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin

- Rifampicin S

- rifomycin S

- (12S,3E,5S,13E,15Z)-7t-acetoxy-15,9c,11t-trihydroxy-5r-methoxy-12,4,6t,8c,10c,12t,16-heptamethyl-2-oxa-18-aza-1(2,7)-naphtho[2,1-b]furana-cyclooctadecaphane-3,13,15-triene-11,6,9,17-tetraone

- 1,4-Dideoxy-1,4-dihydro-1,4-dioxorifamycin

- EINECS 236-938-4

- NCI 144-130

- O1,O4-didehydro-rifamycin

- Rifamycin,1,4-dideoxy-1,4-dihydro-1,4-dioxo

- rifamycin-S

- rifaximin S

- rifomycin-S

- UNII-PI53N820JV

- Rifaximin EP Impurity E

- Rifaximin impurity E (EP)

- 4-dideoxy-1,4-dihydro-1,4-dioxo-rifamycin

- Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo-

- 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-21-aceta

- rifomycins

- nci144-130

- s4425

- MFCD06198807

- PI53N820JV

- 13553-79-2

- DTXSID301043935

- NSC 144130

- RIFAMYCIN S [EP IMPURITY]

- RIFAXIMIN IMPURITY E [EP IMPURITY]

- RIFAMYCIN SODIUM IMPURITY B [EP IMPURITY]

- ((2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-TRIHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,6,9,11-TETRAOXO-1,2-DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENAZANO)NAPHTHO(2,1-B)FURAN-21-YL ACETATE

- Rafamycin S

- NSC144130

- SCHEMBL415695

- Q27116328

- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate

- BTVYFIMKUHNOBZ-ODRIEIDWSA-N

- CHEMBL236921

- BRN 0604802

- CHEBI:34948

- RIFAMYCIN S [MI]

- NSC-144130

- RIFAMYCIN S (EP IMPURITY)

- RIFAMYCIN SODIUM IMPURITY B (EP IMPURITY)

- RIFAXIMIN IMPURITY E (EP IMPURITY)

- A11758

- ((7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo(23.3.1.14,7.05,28)triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl) acetate

-

- MDL: MFCD06198807

- インチ: 1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10?,14-13+,17-12?/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1

- InChIKey: BTVYFIMKUHNOBZ-NIRICNDZSA-N

- ほほえんだ: O(C(C([H])([H])[H])=O)[C@]1([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])=C([H])O[C@]2(C([H])([H])[H])C(C3C4C(C([H])=C(C(C=4C(=C(C([H])([H])[H])C=3O2)O[H])=O)N([H])C(C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@@]1([H])C([H])([H])[H])O[H])O[H])=O)=O)=O)OC([H])([H])[H] |c:18|

計算された属性

- せいみつぶんしりょう: 695.29400

- どういたいしつりょう: 695.294

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 12

- 重原子数: 50

- 回転可能化学結合数: 3

- 複雑さ: 1480

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー極表面積: 195A^2

- ひょうめんでんか: 0

- 互変異性体の数: 339

- トポロジー分子極性表面積: 195

じっけんとくせい

- 色と性状: イエローオレンジ結晶粉末

- 密度みつど: 1.2387 (rough estimate)

- ゆうかいてん: 179-181 ºC (dec.)

- ふってん: 700.89°C (rough estimate)

- フラッシュポイント: 508.6 °C

- 屈折率: 1.6630 (estimate)

- PSA: 194.99000

- LogP: 3.95910

- 最大波長(λmax): 390(MeOH)(lit.)

- マーカー: 8217

- ひせんこうど: +476° (c=0.1, MeOH)

Rifamycin S セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H371

- 警告文: P260-P264-P270-P308+P311-P405-P501

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- RTECS番号:KD1925000

- ちょぞうじょうけん:0-10°C

- どくせい:LD50 in mice (mg/kg): 122 i.v.; 258 i.p.; 3000 orally (Sensi, 1964)

Rifamycin S 税関データ

- 税関データ:

中国税関コード:

2941903000

Rifamycin S 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1054650-5g |

2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate (7CI,8CI) |

13553-79-2 | 98.0% | 5g |

$60 | 2024-06-07 | |

| ChemScence | CS-0090973-50mg |

Rifamycin S |

13553-79-2 | 99.22% | 50mg |

$90.0 | 2021-09-02 | |

| eNovation Chemicals LLC | Y1054650-1g |

2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate (7CI,8CI) |

13553-79-2 | 98.0% | 1g |

$55 | 2024-06-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8347-5 mg |

Rifamycin S |

13553-79-2 | 98.76% | 5mg |

¥287.00 | 2022-04-26 | |

| Chemenu | CM343957-5g |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |

13553-79-2 | 95%+ | 5g |

$728 | 2022-06-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R866789-200mg |

Rifamycin S |

13553-79-2 | ≥98% | 200mg |

¥156.00 | 2022-09-28 | |

| TRC | R508210-50mg |

Rifamycin S |

13553-79-2 | 50mg |

$ 181.00 | 2023-09-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0200-5g |

Rifamycin S |

13553-79-2 | 98.0%(LC) | 5g |

¥3025.0 | 2022-06-09 | |

| S e l l e c k ZHONG GUO | S4425-25mg |

Rifamycin S |

13553-79-2 | 99.41% | 25mg |

¥794.7 | 2023-09-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-477158-50 mg |

Rifamycin S, |

13553-79-2 | 50mg |

¥2,407.00 | 2023-07-11 |

Rifamycin S 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

13553-79-2 (Rifamycin S) 関連製品

- 14897-39-3(Rifamycin sodium)

- 6998-60-3(Rifogal)

- 38327-40-1(Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI))

- 13292-53-0(3-(Isonicotinoylhydrazonomethyl) Rifamycin)

- 15105-92-7(SODIUM RIFOMYCIN SV)

- 16783-97-4(Rifamycin,25-O-deacetyl-3-formyl-)

- 14487-05-9(Rifamycin O)

- 15271-73-5(Rifamycin,4-O-(carboxymethyl)-21-deoxy-20-hydroxy-21-oxo-)

- 59886-91-8(3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifaMycin)

- 57184-22-2(Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13553-79-2)Rifamycin S

清らかである:99%

はかる:5g

価格 ($):344.0

atkchemica

(CAS:13553-79-2)Rifamycin S

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ